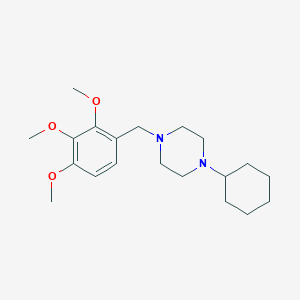![molecular formula C16H17NO4 B5753000 N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5753000.png)
N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide, also known as HMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HMB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide is not fully understood, but it has been suggested to act through the inhibition of NF-κB signaling and the activation of Nrf2 signaling pathways. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines, while Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the promotion of neuronal survival. This compound has also been shown to increase the expression of antioxidant and detoxification genes, indicating its potential as a treatment for oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, this compound has limitations such as its low water solubility, which can affect its bioavailability and limit its potential therapeutic applications.
Future Directions
For N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide research include the investigation of its potential as a treatment for inflammatory and neurodegenerative diseases, the optimization of its synthesis and purification methods, and the development of novel formulations to improve its bioavailability. Additionally, the investigation of this compound’s potential as a therapeutic agent for other diseases such as cancer and diabetes should be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide can be synthesized through several methods, including the reaction of 3,4-dimethoxybenzoyl chloride with 2-(hydroxymethyl)aniline in the presence of a base, or the reaction of 3,4-dimethoxybenzoic acid with 2-(hydroxymethyl)aniline in the presence of a dehydrating agent. The yield and purity of this compound can be improved through purification methods such as recrystallization or column chromatography.
Scientific Research Applications
N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types, indicating its potential as a treatment for inflammatory and neurodegenerative diseases.
Properties
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-20-14-8-7-11(9-15(14)21-2)16(19)17-13-6-4-3-5-12(13)10-18/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEOJOMLWNOVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 5-{[(2-pyridinylamino)carbonothioyl]amino}isophthalate](/img/structure/B5752932.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5752943.png)
![N-[2-(dimethylamino)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5752957.png)

![2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5752976.png)
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5752983.png)
![N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5752990.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5753010.png)

